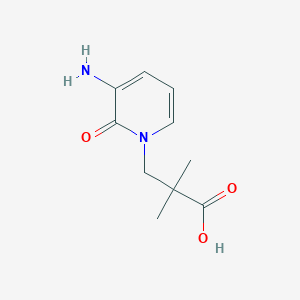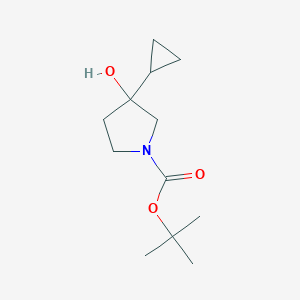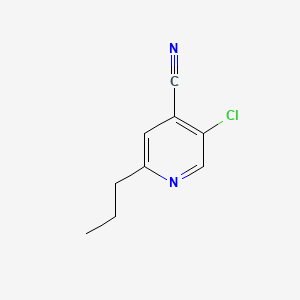
5-Chloro-2-propyl-4-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-propylpyridine-4-carbonitrile is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-propylpyridine-4-carbonitrile typically involves the reaction of 2-propylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyridine ring. The nitrile group is introduced through a subsequent reaction with a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-propylpyridine-4-carbonitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-propylpyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-2-propylpyridine-4-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-2-propylpyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propylpyridine
- 5-Chloro-2-methylpyridine
- 4-Cyanopyridine
Uniqueness
5-Chloro-2-propylpyridine-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-chloro-2-propylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-2-3-8-4-7(5-11)9(10)6-12-8/h4,6H,2-3H2,1H3 |
Clé InChI |
AXOAAZLLTVGGLB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



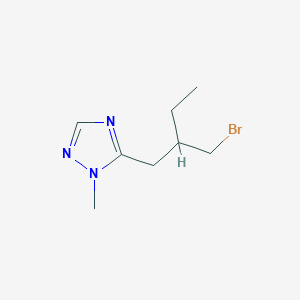
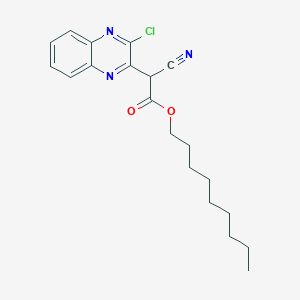
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)

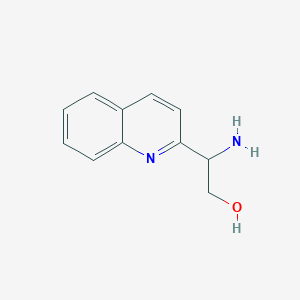

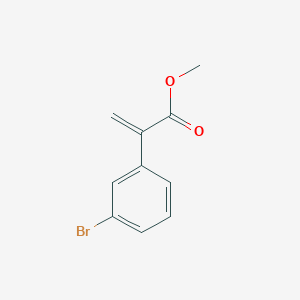
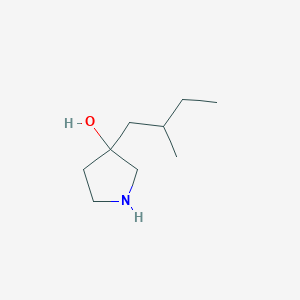

![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
